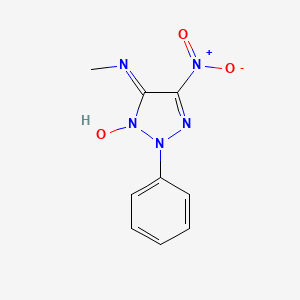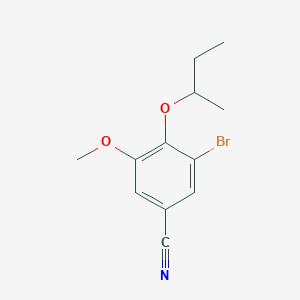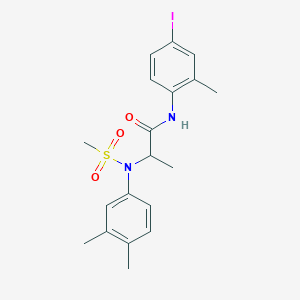![molecular formula C10H7BrN4OS B4189445 3-(2-bromophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one](/img/structure/B4189445.png)
3-(2-bromophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one
Overview
Description
3-(2-bromophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one is a heterocyclic compound that belongs to the class of triazolothiadiazines These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one typically involves the reaction of 2-bromobenzoyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2-bromobenzoyl hydrazinecarbodithioate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazolothiadiazine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-bromophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one involves its interaction with various molecular targets. The bromophenyl group enhances its binding affinity to specific enzymes and receptors, leading to inhibition of microbial growth or cancer cell proliferation. The triazolothiadiazine core structure is crucial for its biological activity, as it can interact with nucleic acids and proteins, disrupting their normal functions.
Comparison with Similar Compounds
Similar Compounds
3,6-Disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure but differ in the substituents on the triazole and thiadiazole rings.
Spiro[indole-3,6′-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines]: These compounds have a spiro linkage with an indole fragment, providing unique structural features.
Uniqueness
3-(2-bromophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential biological activities. The combination of the triazole and thiadiazine rings also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-bromophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4OS/c11-7-4-2-1-3-6(7)9-12-13-10-15(9)14-8(16)5-17-10/h1-4H,5H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHZPUPGDIJMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN2C(=NN=C2S1)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dichlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4189367.png)
![methyl 4-[5-[(2,5-dimethoxyphenyl)carbamoyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]benzoate](/img/structure/B4189382.png)
![2-butyl-N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4189387.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B4189393.png)

![1-benzyl-3-(2-furyl)-5-isopropyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4189397.png)
![4-[2-(allyloxy)phenyl]-N-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4189413.png)

![2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4189421.png)

![N-(2-isopropylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4189441.png)
![2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4189442.png)

![11-[4-(dimethylamino)-3-nitrophenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4189452.png)
